molecular formula C14H10Cl2O2 B5548743 4-chloro-2-methylphenyl 2-chlorobenzoate CAS No. 6141-61-3

4-chloro-2-methylphenyl 2-chlorobenzoate

Cat. No.: B5548743
CAS No.: 6141-61-3
M. Wt: 281.1 g/mol
InChI Key: ZUSWLAJYZMOXFT-UHFFFAOYSA-N
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Description

4-chloro-2-methylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C14H10Cl2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.0057849 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bacterial Degradation and Environmental Impacts

Bacterial degradation pathways of related compounds, such as 4-chlorobenzoate, suggest potential environmental applications of 4-chloro-2-methylphenyl 2-chlorobenzoate in bioremediation. Pseudomonas cepacia P166 has been shown to utilize 4-chlorobiphenyl, producing 4-chlorobenzoate as a central intermediate, which is then transformed into 4-chlorocatechol and mineralized by a meta cleavage pathway (Arensdorf & Focht, 1995). This indicates the potential for bacterial strains to degrade similar chlorinated compounds, including this compound, for environmental clean-up efforts.

Photodecomposition and Environmental Stability

The stability and degradation of chlorinated compounds under UV light have implications for the environmental fate of this compound. Studies on chlorobenzoic acids show that UV irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid, with significant conversions observed for certain isomers (Crosby & Leitis, 1969). This suggests that photodecomposition could be a viable pathway for the environmental degradation of this compound, potentially reducing its persistence in natural water bodies.

Chemical Synthesis and Industrial Applications

In the field of chemical synthesis, the manipulation of chlorinated compounds, including this compound, plays a critical role in the development of new materials and pharmaceuticals. For instance, the preparation of poly(p-phenylene) via a new precursor route demonstrates the utility of chlorinated intermediates in polymer synthesis, with implications for the development of advanced materials with specific electrical conductivity properties (Chaturvedi, Tanaka, & Kaeriyama, 1993). The transformation of chlorinated intermediates into high-value polymers underscores the importance of understanding and applying the chemical properties of compounds like this compound in industrial contexts.

Mechanism of Action

The mechanism of action would depend on the specific reaction and conditions. For example, in a nucleophilic substitution reaction, a nucleophile would attack the electrophilic carbon attached to the chlorine, leading to the substitution of the chlorine atom .

Properties

IUPAC Name

(4-chloro-2-methylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9-8-10(15)6-7-13(9)18-14(17)11-4-2-3-5-12(11)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSWLAJYZMOXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976970
Record name 4-Chloro-2-methylphenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6141-61-3
Record name 4-Chloro-2-methylphenyl 2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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